molecular formula C18H27N3O3 B7918083 [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7918083
M. Wt: 333.4 g/mol
InChI Key: KSFWCZYOIPKJBX-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401667-53-5) is a chiral piperidine derivative featuring a carbamic acid benzyl ester group and an (S)-2-amino-propionyl side chain. Its molecular weight is 333.43 g/mol, and its stereochemistry (S,S configuration at the piperidine and propionyl moieties) is critical for its physicochemical and biological properties . The compound has been utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. However, commercial production has been discontinued, likely due to challenges in scalability or optimization of its pharmacokinetic profile .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFWCZYOIPKJBX-HOCLYGCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine Intermediate

The synthesis begins with 3-aminopiperidine, which is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions.

Procedure :

  • 3-Aminopiperidine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

  • Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added at 0°C.

  • Reaction proceeds at 25°C for 12 h, yielding Boc-protected piperidine (89% yield).

Critical Parameters :

  • Excess Boc anhydride ensures complete protection.

  • DMAP accelerates the reaction by acting as a nucleophilic catalyst.

Chiral Resolution of Piperidine Intermediate

Racemic Boc-protected piperidine is resolved into enantiomers using chiral auxiliaries.

Method :

  • The racemic mixture is treated with R(+)-1-phenethylamine (1.1 equiv) in ethyl acetate.

  • Diastereomeric salts form, and the (S)-enantiomer preferentially crystallizes (95.8% enantiomeric excess).

Table 1: Chiral Resolution Efficiency

Resolving AgentSolventee (%)Yield (%)
R(+)-PhenethylamineEthyl acetate95.846.5

Coupling with (S)-2-Amino-propionyl Moiety

The resolved (S)-piperidine is acylated with (S)-2-amino-propionic acid under peptide coupling conditions.

Optimized Protocol :

  • Boc-protected (S)-piperidine (1.0 equiv) is deprotected using HCl in dioxane.

  • The free amine reacts with (S)-N-Boc-2-amino-propionic acid (1.1 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

  • Reaction at 25°C for 6 h achieves 78% yield.

Side Reactions :

  • Epimerization at the α-carbon is minimized by maintaining pH < 8 and temperatures below 30°C.

Ethyl-carbamic Acid Benzyl Ester Formation

The secondary amine of the coupled product is converted to a carbamate using benzyl chloroformate.

Steps :

  • The acylated piperidine (1.0 equiv) is dissolved in THF.

  • Benzyl chloroformate (1.5 equiv) is added dropwise at -10°C.

  • Triethylamine (2.0 equiv) neutralizes HCl byproduct, yielding the carbamate (82% purity).

Table 2: Carbamation Reaction Metrics

Temperature (°C)BaseYield (%)Purity (%)
-10Triethylamine8289
0DIPEA7585

Analytical Characterization

Chromatographic Purity Assessment

Final product purity is verified via HPLC and chiral stationary phases.

HPLC Conditions :

  • Column: C18, 4.6 × 250 mm, 5 µm.

  • Mobile Phase: 0.1% TFA in water/acetonitrile (70:30).

  • Retention Time: 15.79 min (purity > 96%).

Chiral HPLC :

  • Column: Chiracel OJ-H.

  • Eluent: Heptane/iPrOH/TFA (92:8:0.1).

  • Enantiomeric Ratio: 99:1 (S,S:other).

Industrial-Scale Adaptations

Solvent Optimization for Cost Efficiency

Ethyl acetate is replaced with heptane/EtOAc (10:1) during crystallization, reducing solvent costs by 40% without compromising yield.

Catalytic Hydrogenation for Deprotection

Boc groups are removed via Pd/C-catalyzed hydrogenation instead of acidic conditions, enabling a 95% recovery of benzyl ester.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

StepClassical Method Yield (%)Optimized Method Yield (%)
Chiral Resolution46.552.3 (via dynamic resolution)
Acylation7884 (using COMU coupling)
Final Purification8291 (chromatography-free)

Challenges and Mitigation Strategies

Racemization During Acylation

  • Cause : Base-induced deprotonation at the α-carbon.

  • Solution : Use weaker bases (e.g., NMM) and lower temperatures (0–5°C).

Byproduct Formation in Carbamation

  • Cause : Overalkylation of the amine.

  • Solution : Slow addition of benzyl chloroformate and strict stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Preliminary studies indicate that [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester may exhibit various biological activities, including:

  • Opioid Receptor Modulation : Similar to other piperidine derivatives, this compound may interact with opioid receptors, potentially offering analgesic effects.
  • Neuroprotective Effects : Research suggests that compounds with similar structures can provide neuroprotection in models of neurodegeneration.

Applications in Medicinal Chemistry

  • Analgesics Development : The structural similarities to known opioids like fentanyl suggest that this compound could be explored for developing new analgesics with improved safety profiles and reduced side effects compared to traditional opioids.
  • Neuropharmacological Research : Its potential neuroprotective properties make it a candidate for research into treatments for conditions such as Alzheimer's disease or Parkinson's disease.
  • Synthetic Intermediate : The compound may serve as an intermediate in synthesizing other biologically active molecules, facilitating the development of novel therapeutics.

Case Study 1: Opioid Receptor Interaction

A study investigating the binding affinity of various piperidine derivatives to opioid receptors highlighted that modifications in the structure could lead to increased selectivity and reduced side effects. This compound demonstrated promising results in preliminary assays.

Case Study 2: Neuroprotective Properties

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This opens avenues for further research into its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (1401667-53-5) C₁₈H₂₇N₃O₃ 333.43 Ethyl-carbamate, (S)-2-amino-propionyl Discontinued; used in drug intermediates.
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (1401666-78-1) C₁₇H₂₅N₃O₃ 319.40 Methyl-carbamate Lower molecular weight; potential reduced steric hindrance vs. ethyl analog.
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (1401668-72-1) C₁₄H₂₇N₃O₃ 285.38 tert-Butyl-carbamate, (R)-piperidine Altered stereochemistry; tert-butyl group may enhance metabolic stability.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (1401666-94-1) C₂₀H₃₁N₃O₃ 361.48 3-Methyl-butyryl side chain Increased lipophilicity (predicted logP ~1.5); potential for enhanced bioavailability.
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (1354033-31-0) C₁₉H₂₉N₃O₃ 347.45 Isopropyl-carbamate Higher steric bulk; may impact target binding affinity.
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (122021-01-6) C₁₆H₂₄N₂O₃ 292.38 Pyrrolidine core, hydroxyethyl group Increased hydrophilicity; 5-membered ring reduces conformational flexibility.

Structural and Functional Insights

  • Carbamate Substituents :

    • Ethyl vs. methyl groups (CAS 1401667-53-5 vs. 1401666-78-1): The ethyl group in the target compound may improve membrane permeability compared to the methyl analog but could reduce solubility in aqueous media .
    • tert-Butyl carbamate (CAS 1401668-72-1): The bulky tert-butyl group likely enhances metabolic stability by shielding the carbamate from enzymatic hydrolysis, though it may limit blood-brain barrier penetration .
  • Stereochemistry :

    • The (R)-piperidine configuration in CAS 1401668-72-1 alters spatial orientation, which could diminish binding affinity to stereospecific targets compared to the (S,S) configuration .
  • Core Heterocycle :

    • Piperidine (6-membered) vs. pyrrolidine (5-membered) rings: Piperidine derivatives generally exhibit greater conformational flexibility, which may enhance interaction with protein targets compared to pyrrolidine analogs .

Biological Activity

Introduction

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound noted for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C18H26N3O3C_{18}H_{26}N_3O_3 and a molecular weight of approximately 333.432 g/mol. Its structure includes a piperidine ring, an ethyl-carbamic acid moiety, and a benzyl ester group, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₆N₃O₃
Molecular Weight333.432 g/mol
Functional GroupsPiperidine, Carbamate

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

  • Anticonvulsant Effects : Similar compounds have shown potential in treating epilepsy and neuropathic pain through modulation of neuronal excitability.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.
  • Receptor Binding : Studies indicate that this compound may bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate numerous physiological processes.

The mechanism of action involves the interaction of the compound with biological targets such as enzymes or receptors. Binding may occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to alterations in target activity. This interaction is crucial for understanding therapeutic applications.

Case Studies

  • Anticonvulsant Activity : A study evaluated the efficacy of structurally similar compounds in animal models of epilepsy. The results indicated that compounds with a piperidine structure exhibited significant anticonvulsant effects, suggesting potential for this compound in epilepsy treatment .
  • Enzyme Interaction Studies : Research focused on the interaction of carbamate derivatives with acetylcholinesterase (AChE). This compound demonstrated competitive inhibition against AChE, highlighting its potential use in neuroprotective strategies .
  • Receptor Binding Assays : Binding affinity studies revealed that the compound interacts with specific GPCRs involved in pain modulation. These findings suggest a role for the compound in developing analgesic therapies .

Q & A

Basic: What are the recommended synthetic routes for [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester, and how can acylation reactions be optimized for stereochemical control?

Methodological Answer:
The compound can be synthesized via multi-step acylation reactions starting from piperidine derivatives. For example, acylation of 1-benzyl-4-piperidone precursors (e.g., as described in ) with activated esters of (S)-2-aminopropionic acid under anhydrous conditions can yield the desired product. Optimization involves:

  • Using coupling agents like HATU or DCC to enhance reaction efficiency.
  • Maintaining low temperatures (0–4°C) to minimize racemization during acylation.
  • Employing chiral chromatography or enzymatic resolution to ensure stereochemical purity .
  • Monitoring reaction progress via TLC or LC-MS to isolate intermediates .

Advanced: How can researchers address challenges in isolating stereoisomers of this compound during synthesis, particularly when minor chromatographic changes lead to co-elution?

Methodological Answer:
Epimer separation requires fine-tuning chromatographic parameters:

  • Adjust mobile phase composition (e.g., using heptane/ethanol gradients with 0.1% TFA) to exploit subtle polarity differences between isomers.
  • Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) for enhanced resolution .
  • Implement hyphenated techniques like LC-NMR or circular dichroism (CD) spectroscopy to confirm stereochemical identity post-separation .

Basic: Which spectroscopic techniques are most effective for characterizing the stereochemistry and confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1D 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign proton environments and confirm substituent positions. 2D NOESY/ROESY experiments can validate spatial proximity of chiral centers .
  • X-ray Crystallography: For unambiguous stereochemical confirmation, single-crystal X-ray diffraction using software suites like PHENIX ( ) resolves bond angles and torsion angles .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula, while tandem MS/MS identifies fragmentation patterns consistent with the carbamate and piperidine moieties .

Advanced: What methodologies are recommended for evaluating the compound's stability under varying pH and temperature conditions to inform storage protocols?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC-UV to identify labile functional groups (e.g., carbamate hydrolysis) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 5°C/min under nitrogen. Coupled with DSC, this reveals melting points and decomposition temperatures .
  • Long-Term Storage Testing: Store aliquots at -20°C, 4°C, and 25°C with desiccants. Periodically analyze purity by LC-MS to recommend optimal storage conditions .

Basic: How should researchers handle and dispose of waste containing this compound to comply with environmental regulations?

Methodological Answer:

  • Waste Segregation: Collect organic solvents and aqueous layers separately in labeled, airtight containers. Avoid mixing with halogenated waste .
  • Neutralization: For acidic/basic residues, adjust pH to 6–8 using dilute NaOH/HCl before disposal.
  • Professional Disposal: Partner with certified hazardous waste management firms for incineration or chemical degradation, adhering to local regulations (e.g., EPA guidelines) .

Advanced: What computational approaches can predict the compound's interaction with biological targets, such as G-protein coupled receptors (GPCRs), based on its structural features?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding poses against GPCR homology models (e.g., ’s NK1 receptor). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the piperidine ring .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-receptor conformational changes .
  • Free Energy Perturbation (FEP): Quantify binding affinity differences between stereoisomers using FEP to guide structure-activity relationship (SAR) studies .

Basic: What purification strategies are effective for removing by-products (e.g., unreacted starting materials) during synthesis?

Methodological Answer:

  • Flash Chromatography: Use silica gel columns with gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate by-products based on polarity .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the target compound and impurities .
  • Ion-Exchange Chromatography: For charged by-products (e.g., unreacted amino acids), employ Dowex resin columns with pH-controlled elution .

Advanced: How can researchers mitigate toxicity risks during in vitro assays, given limited toxicological data for this compound?

Methodological Answer:

  • Proteomics Profiling: Use high-content screening (HCS) to assess cellular stress markers (e.g., HSP70, caspase-3) in HEK293 or HepG2 cells exposed to sub-cytotoxic concentrations .
  • AMES Test: Evaluate mutagenic potential via bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) .
  • MTT Assay Optimization: Conduct dose-response curves (0.1–100 µM) with 24–72 hr exposures to determine IC50_{50} values and establish safe working concentrations .

Basic: What analytical techniques are suitable for quantifying this compound in complex biological matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Monitor transitions specific to the molecular ion (e.g., m/z 405 → 287 for carbamate cleavage) .
  • Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (Strata-X cartridges) to remove phospholipids and enhance sensitivity .

Advanced: How can researchers validate the compound’s role as a protease inhibitor or receptor modulator using functional assays?

Methodological Answer:

  • Fluorescence Polarization (FP): Label the compound with FITC and measure binding to purified receptors (e.g., NK1) in competition assays with known ligands .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a Biacore chip and quantify binding kinetics (kon_\text{on}, koff_\text{off}) in real-time .
  • Enzymatic Assays: Test inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) and calculate Ki_i values via Dixon plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.